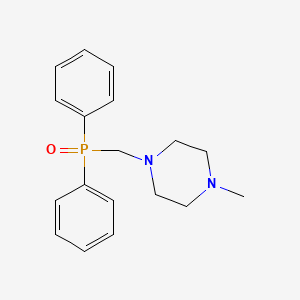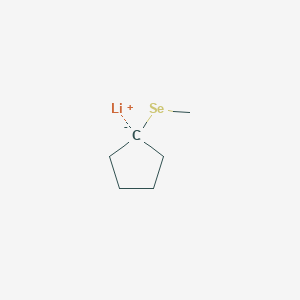
lithium;methylselanylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methylselanylcyclopentane is an organolithium compound that features a lithium atom bonded to a methylselanylcyclopentane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methylselanylcyclopentane typically involves the reaction of methylselanylcyclopentane with a lithium reagent. One common method is the direct lithiation of methylselanylcyclopentane using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methylselanylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various organoselenium compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Lithium;methylselanylcyclopentane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of lithium;methylselanylcyclopentane involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The selenium atom in the compound can also undergo redox reactions, contributing to its versatility in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Lithium;cyclopentadienyl: Similar in structure but lacks the selenium atom.
Lithium;methylcyclopentane: Similar but without the selenium atom.
Lithium;phenylselenide: Contains selenium but has a different organic moiety.
Uniqueness
Lithium;methylselanylcyclopentane is unique due to the presence of both lithium and selenium atoms, which confer distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either lithium or selenium.
Propiedades
Número CAS |
105593-81-5 |
|---|---|
Fórmula molecular |
C6H11LiSe |
Peso molecular |
169.1 g/mol |
Nombre IUPAC |
lithium;methylselanylcyclopentane |
InChI |
InChI=1S/C6H11Se.Li/c1-7-6-4-2-3-5-6;/h2-5H2,1H3;/q-1;+1 |
Clave InChI |
UTAVNHDQPJBEJC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Se][C-]1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
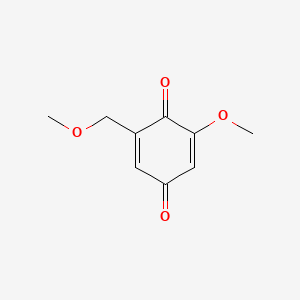
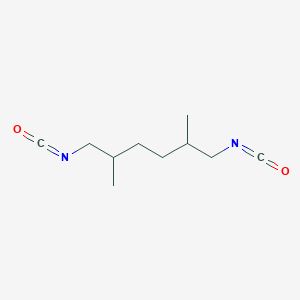
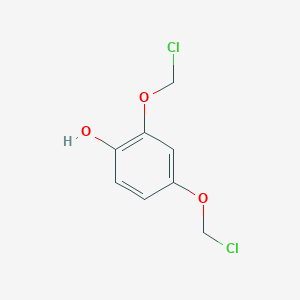
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
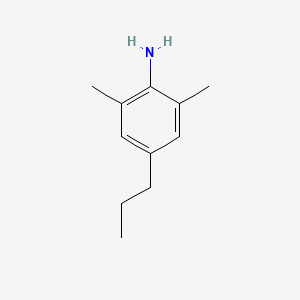
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
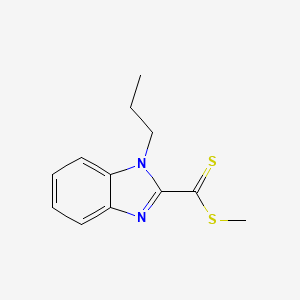
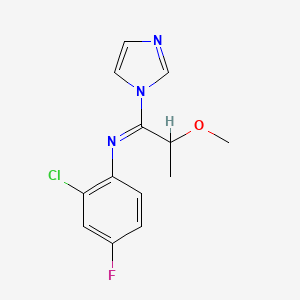
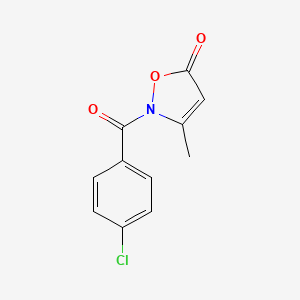
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
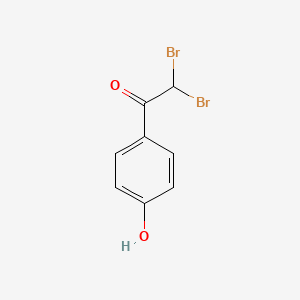
silane](/img/structure/B14340799.png)
